![molecular formula C11H16Si B13704698 Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[420]octa-1,3,5-trien-3-yltrimethylsilane is a silicon-containing organic compound that features a bicyclic structure with a trimethylsilyl group attached to the triene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane can be synthesized through a multi-step process starting from benzocyclobutene and (2-bromo-vinyl)-benzene. The synthesis involves the following steps:
Grignard Reaction: Benzocyclobutene is reacted with a Grignard reagent derived from (2-bromo-vinyl)-benzene to form an intermediate.
Hydrosilylation: The intermediate is then subjected to hydrosilylation using trimethylsilane in the presence of a catalyst to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, organometallic reagents, typically under inert atmosphere to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced bicyclic compounds.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is also employed in the development of new materials with unique properties.
Biology: Potential use in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the reactive triene ring. The compound can undergo polymerization, crosslinking, and functionalization reactions, which are facilitated by the silicon atom’s ability to form stable bonds with carbon and other elements. These reactions often involve the formation of reactive intermediates such as o-xylylenes, which can further react with alkenes or other functional groups .
Comparación Con Compuestos Similares
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the trimethylsilyl group.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol: Contains a hydroxyl group instead of the trimethylsilyl group.
7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Features a bromine atom in place of the trimethylsilyl group.
Uniqueness: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and the ability to participate in silicon-based reactions. This makes it particularly valuable in the synthesis of silicon-containing polymers and materials with enhanced mechanical and dielectric properties .
Propiedades
Fórmula molecular |
C11H16Si |
|---|---|
Peso molecular |
176.33 g/mol |
Nombre IUPAC |
3-bicyclo[4.2.0]octa-1(6),2,4-trienyl(trimethyl)silane |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)11-7-6-9-4-5-10(9)8-11/h6-8H,4-5H2,1-3H3 |
Clave InChI |
MWKCBGSBCLDQQQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=C(CC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
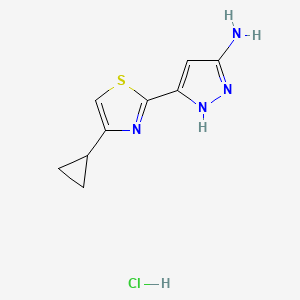
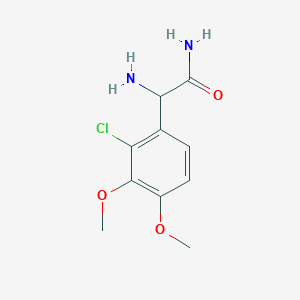

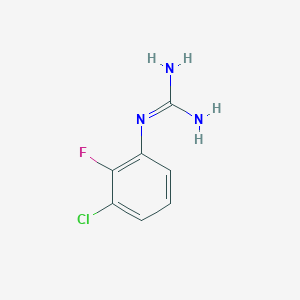
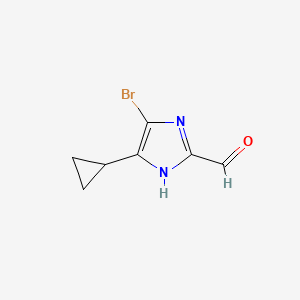
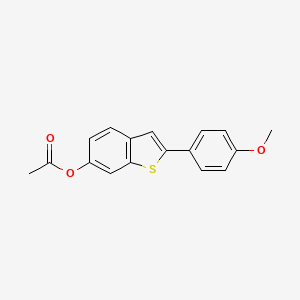

![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)

![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)

